4-Ethyl-4-methylthiolan-2-one
Overview
Description
4-Ethyl-4-methylthiolan-2-one is an organic compound that belongs to the class of thiolanes. Thiolanes are sulfur-containing heterocyclic compounds with a five-membered ring structure. This compound is known for its distinctive odor and is often used in flavor and fragrance industries.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-Ethyl-4-methylthiolan-2-one typically involves the cyclization of appropriate precursors. One common method is the reaction of 4-ethyl-4-methyl-1,3-dithiolane with an oxidizing agent to form the desired thiolane compound. The reaction conditions often include the use of solvents like dichloromethane and catalysts such as trifluoroacetic acid.
Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This method ensures consistent product quality and higher yields. The process involves the controlled addition of reactants and precise temperature regulation to optimize the reaction efficiency.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions to form sulfoxides and sulfones. Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: The compound can be reduced to its corresponding thiol using reducing agents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the sulfur atom, leading to the formation of various derivatives.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide in acetic acid at room temperature.
Reduction: Lithium aluminum hydride in dry ether under reflux conditions.
Substitution: Sodium hydride in dimethylformamide at elevated temperatures.
Major Products Formed:
Oxidation: Sulfoxides and sulfones.
Reduction: Corresponding thiol.
Substitution: Various substituted thiolane derivatives.
Scientific Research Applications
4-Ethyl-4-methylthiolan-2-one has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex sulfur-containing compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.
Industry: Utilized in the flavor and fragrance industry due to its unique odor profile.
Mechanism of Action
The mechanism of action of 4-Ethyl-4-methylthiolan-2-one involves its interaction with specific molecular targets. The sulfur atom in the thiolane ring can form covalent bonds with nucleophilic sites in biological molecules, leading to various biochemical effects. The compound can modulate enzyme activity and affect cellular signaling pathways, contributing to its observed biological activities.
Comparison with Similar Compounds
4-Methylthiolan-2-one: Similar structure but lacks the ethyl group.
4-Ethylthiolan-2-one: Similar structure but lacks the methyl group.
4-Methyl-4-propylthiolan-2-one: Similar structure with a propyl group instead of an ethyl group.
Uniqueness: 4-Ethyl-4-methylthiolan-2-one is unique due to the presence of both ethyl and methyl groups on the thiolane ring. This structural feature contributes to its distinct odor and specific chemical reactivity, making it valuable in various applications.
Properties
IUPAC Name |
4-ethyl-4-methylthiolan-2-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H12OS/c1-3-7(2)4-6(8)9-5-7/h3-5H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DBJZKORTGULUOX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1(CC(=O)SC1)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H12OS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70908529 | |
Record name | 4-Ethyl-4-methylthiolan-2-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70908529 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
144.24 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
103620-94-6 | |
Record name | beta-Ethyl-beta-methyl-thiobutyrolactone | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0103620946 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 4-Ethyl-4-methylthiolan-2-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70908529 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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